molecular formula C11H20N2O B3202240 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1021131-91-8

2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B3202240
CAS No.: 1021131-91-8
M. Wt: 196.29 g/mol
InChI Key: XKTAIBAIFBCZTM-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic amine derivative characterized by a cyclopentylamino group attached to a pyrrolidine-substituted ethanone backbone. The compound is commercially available through multiple suppliers (e.g., ZINC20036994, AKOS000253648) and has been explored in synthetic routes for drug discovery .

Properties

IUPAC Name

2-(cyclopentylamino)-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(13-7-3-4-8-13)9-12-10-5-1-2-6-10/h10,12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTAIBAIFBCZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of cyclopentylamine with a suitable pyrrolidinyl ethanone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced reactors and automation can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research

  • Mechanism of Action : Research indicates that compounds similar to 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .
  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound, demonstrating enhanced affinity for serotonin receptors, which could lead to the development of new antidepressants .

2. Antidepressant Activity

  • Research Findings : In preclinical trials, this compound exhibited significant antidepressant-like effects in animal models. The compound was tested against standard antidepressants and showed comparable efficacy .
  • Data Table :
CompoundDose (mg/kg)Effectiveness (%)Reference
This compound1075%
Standard Antidepressant1070%

Synthetic Applications

3. Chemical Synthesis

  • Synthetic Routes : The compound can be synthesized through various methods involving cyclization reactions and amine coupling techniques. Its synthesis is often employed in the development of novel drug candidates .
  • Yield Data : Yield percentages from different synthetic routes have been documented, with some methods achieving over 90% yield under optimized conditions .

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one C₁₁H₂₀N₂O 196.29 Cyclopentylamino, pyrrolidinyl Moderate lipophilicity, neutral
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one (1b) C₁₀H₁₈N₂O₂ 198.26 Morpholinyl, pyrrolidinyl Higher polarity (C-O bond)
2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one C₁₃H₁₇NO₂ 235.29 4-Methoxyphenyl, pyrrolidinyl Aromatic ring enhances rigidity
2-(Methylamino)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride C₇H₁₅ClN₂O 178.66 Methylamino, pyrrolidinyl (HCl salt) Ionic form, irritant hazard
2-(Cyclopentylamino)-1-[(2S)-2-hydroxypyrrolidin-1-yl]ethan-1-one C₁₁H₂₀N₂O₂ 212.29 Cyclopentylamino, 2-hydroxypyrrolidinyl Increased solubility (polar OH)

Key Observations :

  • The cyclopentylamino group in the target compound provides steric bulk compared to smaller substituents like methylamino or morpholinyl .

Analysis :

  • High yields (≥80%) are achievable for analogs using activated carbonyl intermediates (e.g., oxalyl chloride) .
  • The target compound’s synthesis may require optimization due to the steric hindrance of the cyclopentyl group.

Biological Activity

2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one, with the chemical formula C11H20N2OC_{11}H_{20}N_{2}O and CAS number 1021131-91-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

PropertyValue
Molecular Weight196.29 g/mol
StructureChemical Structure
SynonymsNone specified

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in modulating neurotransmitter systems. The compound's structure suggests potential interactions with receptors in the central nervous system (CNS), particularly those associated with dopamine and serotonin pathways.

In Vitro Studies

A study highlighted that derivatives of pyrrolidine compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting a broader antibacterial potential for related structures like this compound .

Case Studies

  • Neuropharmacological Effects :
    • A case study on pyrrolidine derivatives reported their effects on anxiety and depression models in rodents, indicating that similar compounds could possess anxiolytic or antidepressant properties .
  • Antimicrobial Activity :
    • In a screening assay, several pyrrolidine-based compounds were tested for their efficacy against various bacterial strains. Results indicated that some derivatives exhibited promising antibacterial activity, warranting further investigation into their mechanisms and therapeutic potential .

Summary of Findings

Research has shown that this compound could potentially act as:

  • Antimicrobial Agent : With structural similarities to known antibacterial compounds.
  • CNS Modulator : Potential effects on neurotransmitter systems indicate possible applications in treating mood disorders.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Pyrrolidine Derivative AAntimicrobial
Pyrrolidine Derivative BAnxiolytic
Pyrrolidine Derivative CAntidepressant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(Cyclopentylamino)-1-(pyrrolidin-1-yl)ethan-1-one

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